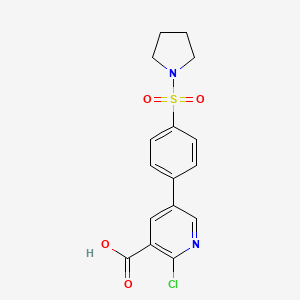

2-Chloro-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid

Description

2-Chloro-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid is a nicotinic acid derivative featuring a 2-chloro substituent on the pyridine ring and a 4-(pyrrolidin-1-ylsulfonyl)phenyl group at the 5-position. The pyrrolidinylsulfonyl moiety introduces steric bulk and polar characteristics, which may influence solubility, target binding, and metabolic stability.

Properties

IUPAC Name |

2-chloro-5-(4-pyrrolidin-1-ylsulfonylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O4S/c17-15-14(16(20)21)9-12(10-18-15)11-3-5-13(6-4-11)24(22,23)19-7-1-2-8-19/h3-6,9-10H,1-2,7-8H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKDMWVNIRVMGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(N=C3)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00688483 | |

| Record name | 2-Chloro-5-[4-(pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00688483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262004-73-8 | |

| Record name | 2-Chloro-5-[4-(pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00688483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.

Coupling with Nicotinic Acid: The final step involves coupling the sulfonylated pyrrolidine with a nicotinic acid derivative, often using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactions and the use of automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: The chloro group on the nicotinic acid moiety can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Sulfides from the reduction of the sulfonyl group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition. The nicotinic acid moiety may also play a role in binding to receptors, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and related derivatives:

Key Observations:

- Sulfonamide vs. Carbamate/Ester Groups: The target compound’s pyrrolidinylsulfonyl group differs from SABA1’s phenylcarbamoyl-sulfonamide structure. Sulfonamides are known for enhancing antibacterial activity via enzyme inhibition (e.g., ACC), as seen in SABA1’s efficacy against Pseudomonas aeruginosa and E. coli . The pyrrolidine ring may improve solubility but reduce membrane permeability compared to SABA1’s ester group.

- ’s 4-fluoro-3-methoxyphenyl group introduces lipophilicity and hydrogen-bonding capacity, which may enhance target affinity compared to the bulkier pyrrolidinylsulfonyl group .

- The hydroxyl group in ’s derivative increases acidity, which could affect ionization and binding kinetics compared to the target’s chloro substituent .

Pharmacological and Physicochemical Implications

Antibacterial Activity:

- SABA1 () : Demonstrates antibacterial activity attributed to its sulfonamide and carbamate groups, which may inhibit ACC or disrupt fatty acid synthesis. The absence of a carboxylic acid group (replaced by an ester) likely enhances cell permeability .

- Target Compound : The carboxylic acid group may limit bioavailability but improve target specificity for intracellular enzymes like ACC. The pyrrolidinylsulfonyl group could mimic natural substrates, enhancing binding affinity.

Solubility and Bioavailability:

- ’s compound (4-fluoro-3-methoxyphenyl) has a lower molecular weight (281.667 g/mol) and moderate lipophilicity, favoring absorption. In contrast, the target compound’s pyrrolidinylsulfonyl group may increase solubility in polar solvents but reduce passive diffusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.